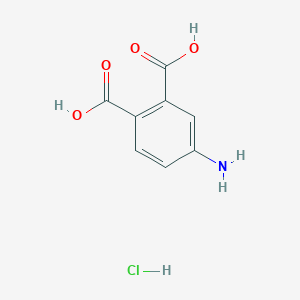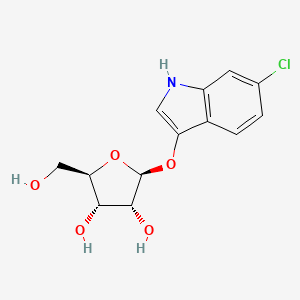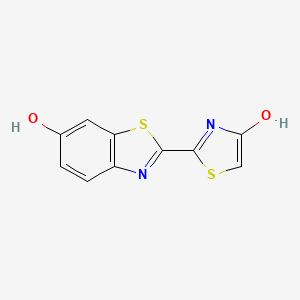![molecular formula C8H10N4 B15200932 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)
3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its operational simplicity and mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, potentially involving continuous flow reactors and optimized catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for developing kinase inhibitors, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer.
Materials Science: The unique structural features of this compound make it a candidate for developing novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine, particularly in medicinal applications, involves the inhibition of specific molecular targets such as CDK2. By binding to the active site of CDK2, this compound can interfere with the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of cell cycle progression and induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibition properties and have been explored for their anticancer potential.
Uniqueness
3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable scaffold for developing targeted therapies and novel materials.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-4-3-6(9)8-7(10-4)5(2)11-12-8/h3H,1-2H3,(H2,9,10)(H,11,12) |
InChI Key |
WWUGKOLGSUDBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)








